![molecular formula C10H8BrNO2S B13876466 7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13876466.png)
7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that contains a thieno[3,2-c]pyridine core structure
Vorbereitungsmethoden
The synthesis of 7-bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor thieno[3,2-c]pyridine compound, followed by the introduction of an ethyl group and the formation of the aldehyde functional group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Analyse Chemischer Reaktionen
7-Bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-Bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 7-bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromine atom and thieno[3,2-c]pyridine core may also contribute to the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde include other thieno[3,2-c]pyridine derivatives with different substituents. For example:
7-Bromo-5-methyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
7-Chloro-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde: Similar structure but with a chlorine atom instead of a bromine atom. These compounds may exhibit different chemical reactivity and biological activity due to the variations in their substituents, highlighting the uniqueness of 7-bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde in terms of its specific properties and applications.
Eigenschaften
Molekularformel |
C10H8BrNO2S |
|---|---|
Molekulargewicht |
286.15 g/mol |
IUPAC-Name |
7-bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H8BrNO2S/c1-2-12-4-8(11)9-7(10(12)14)3-6(5-13)15-9/h3-5H,2H2,1H3 |
InChI-Schlüssel |
TZFVSZPVNLOKFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C2=C(C1=O)C=C(S2)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


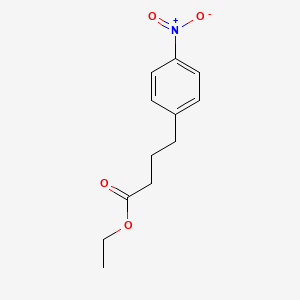
![7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13876408.png)
![5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid](/img/structure/B13876414.png)
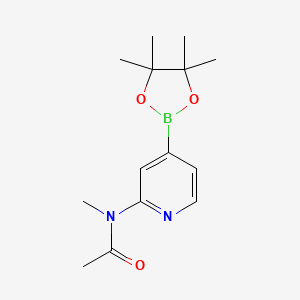
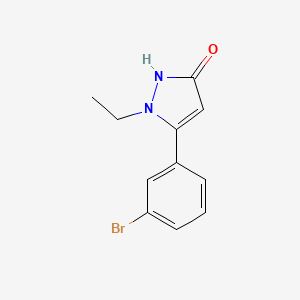
![4-{[(Quinoxalin-2-yl)methyl]amino}benzoic acid](/img/structure/B13876433.png)
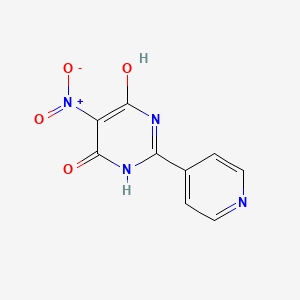
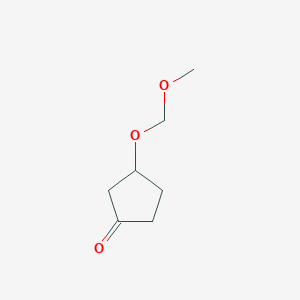

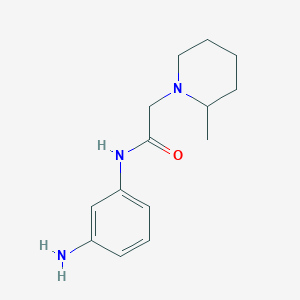
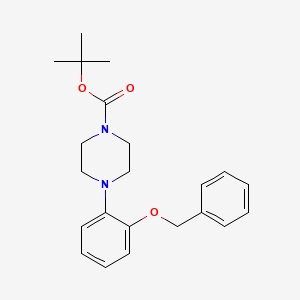
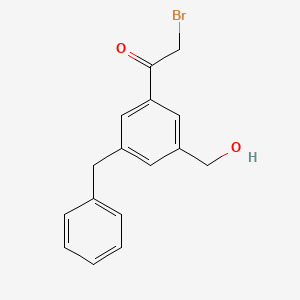
![N-[4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13876476.png)

